(R)-N-Boc-3-Amino-3-phenylpropanoic acid
Overview
Description
®-N-Boc-3-Amino-3-phenylpropanoic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, an amino group, and a phenyl group attached to the third carbon of the propanoic acid backbone. This compound is significant in organic synthesis and pharmaceutical research due to its chiral nature and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-3-Amino-3-phenylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through various methods, such as the alkylation of malonic ester derivatives or the use of Grignard reagents.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts acylation or other suitable methods.
Chiral Resolution: The chiral center is resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production of ®-N-Boc-3-Amino-3-phenylpropanoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N-Boc-3-Amino-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for amide formation.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and various amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-N-Boc-3-Amino-3-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-N-Boc-3-Amino-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes, influencing biochemical pathways. Its chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Boc-3-Amino-3-phenylpropanoic acid: The enantiomer of the compound, differing in the configuration of the chiral center.
N-Boc-3-Amino-3-phenylpropanoic acid: Without the chiral specification, this compound can exist as a racemic mixture.
3-Amino-3-phenylpropanoic acid: Lacks the Boc protecting group, making it more reactive.
Uniqueness
®-N-Boc-3-Amino-3-phenylpropanoic acid is unique due to its specific chiral configuration and the presence of the Boc protecting group, which provides stability and selectivity in reactions. This makes it a valuable compound in asymmetric synthesis and pharmaceutical research.
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNQFJPZRTURSI-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426539 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161024-80-2 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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